molecular formula C8H9FN2O B14811880 4-Cyclopropoxy-5-fluoropyridin-3-amine

4-Cyclopropoxy-5-fluoropyridin-3-amine

Cat. No.: B14811880
M. Wt: 168.17 g/mol
InChI Key: OTOZOYDLAZLTBI-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-fluoropyridin-3-amine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine in the aromatic ring often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 4-Cyclopropoxy-5-fluoropyridin-3-amine, typically involves nucleophilic substitution reactions. One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . The reaction conditions are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of fluorinated pyridines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of these compounds. The availability of high-quality fluorinating reagents and reliable fluorination technology has significantly accelerated the development of industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-fluoropyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can result in the formation of fused heterocyclic compounds .

Scientific Research Applications

4-Cyclopropoxy-5-fluoropyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-fluoropyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various biological processes, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyclopropoxy-5-fluoropyridin-3-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the cyclopropoxy and fluorine substituents. This combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

4-cyclopropyloxy-5-fluoropyridin-3-amine

InChI

InChI=1S/C8H9FN2O/c9-6-3-11-4-7(10)8(6)12-5-1-2-5/h3-5H,1-2,10H2

InChI Key

OTOZOYDLAZLTBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2N)F

Origin of Product

United States

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